molecular formula C7H6N2O3 B1409162 3-Methyl-4-nitropyridine-2-carbaldehyde CAS No. 1211578-42-5

3-Methyl-4-nitropyridine-2-carbaldehyde

Cat. No. B1409162
M. Wt: 166.13 g/mol
InChI Key: SGVRGNKGNKARLA-UHFFFAOYSA-N
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Description

3-Methyl-4-nitropyridine-2-carbaldehyde is a chemical compound with the molecular formula C7H6N2O3 . It is related to 3-Methyl-4-nitropyridine, which has a molecular weight of 138.13 .


Synthesis Analysis

The synthesis of nitropyridines, which are related to 3-Methyl-4-nitropyridine-2-carbaldehyde, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent. This reaction gives the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Physical And Chemical Properties Analysis

3-Methyl-4-nitropyridine-2-carbaldehyde is related to 3-Methyl-4-nitropyridine, which is a solid or semi-solid or liquid or lump substance. It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Formation and Structural Analysis

  • Steam distillation of 3-cyano-1-methylpyridinium iodide in N-sodium hydroxide yields 2-methylaminopyridine-3-carbaldehyde, involving ring-opening and ring-closing reactions. This compound has potential applications in various chemical synthesis processes (Blanch & Fretheim, 1971).

Synthesis Processes

  • Palladium-catalyzed cross-coupling reactions are employed to produce derivatives like 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, indicating its use in complex organic synthesis and potential pharmaceutical applications (Niu, Li, Doyle & Chen, 1998).

Vibrational and Molecular Studies

  • Conformational stability and vibrational analyses of similar compounds, such as 2-hydroxy-4-methyl-3-nitropyridine, are studied using density functional theory, highlighting their importance in molecular stability and bond strength research (Balachandran, Lakshmi & Janaki, 2012).

Applications in Nickel Chemistry

  • 6-methylpyridine-2-carbaldehydeoxime is used in nickel(II) chemistry to isolate new clusters, demonstrating its role in the synthesis of complexes with diverse structural and magnetic properties (Escuer, Vlahopoulou & Mautner, 2011).

Imines and Schiff Bases

  • Imines derived from 2-chloro-5-methylpyridine-3-carbaldehyde are synthesized, showcasing their importance in organic chemistry and potential applications in developing biologically active molecules and pesticides (Gangadasu, Raju & Rao, 2002).

Knoevenagel Condensation Reactions

  • The Knoevenagel condensation reaction, a critical process in organic synthesis, utilizes compounds related to 3-methyl-4-nitropyridine-2-carbaldehyde, indicating its role in creating complex organic structures (Hangarge, Jarikote & Shingare, 2002).

Safety And Hazards

3-Methyl-4-nitropyridine-2-carbaldehyde is related to 3-Methyl-4-nitropyridine, which has the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-methyl-4-nitropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-5-6(4-10)8-3-2-7(5)9(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVRGNKGNKARLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-nitropyridine-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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